molecular formula C12H11NO2S2 B069193 Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-57-0

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B069193
CAS No.: 175202-57-0
M. Wt: 265.4 g/mol
InChI Key: AVADGSSQORDQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosine monophosphate, also known as inosinic acid, is a nucleotide that plays a crucial role in metabolism. It is the ribonucleotide of hypoxanthine and is the first nucleotide formed during the synthesis of purine nucleotides. Inosine monophosphate is widely used as a flavor enhancer in the food industry and is typically obtained from chicken byproducts or other meat industry waste .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine monophosphate can be synthesized through the deamination of adenosine monophosphate by the enzyme adenosine monophosphate deaminase. This reaction involves the removal of an amino group from adenosine monophosphate, resulting in the formation of inosine monophosphate .

Industrial Production Methods: In the food industry, inosine monophosphate is often produced from meat industry waste. The process involves the extraction of nucleotides from meat byproducts, followed by purification and concentration to obtain inosine monophosphate .

Types of Reactions:

    Oxidation: Inosine monophosphate can be oxidized to xanthosine monophosphate by the enzyme inosine monophosphate dehydrogenase.

    Reduction: Inosine monophosphate can be reduced to inosine by the enzyme inosine monophosphate reductase.

    Substitution: Inosine monophosphate can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Inosine monophosphate exerts its effects through several mechanisms:

    Enzyme Inhibition: Inosine monophosphate inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid.

    Nucleotide Synthesis: Inosine monophosphate is a precursor in the synthesis of other purine nucleotides, such as adenosine monophosphate and guanosine monophosphate.

Properties

IUPAC Name

ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVADGSSQORDQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381119
Record name ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-57-0
Record name ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.